Introduction: The Architectural Significance of Tri(pyridin-4-yl)methanol
An In-depth Technical Guide to Tri(pyridin-4-yl)methanol For Researchers, Scientists, and Drug Development Professionals Tri(pyridin-4-yl)methanol (CAS 108718-57-6) is a tertiary alcohol characterized by a central carbon...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Tri(pyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Tri(pyridin-4-yl)methanol (CAS 108718-57-6) is a tertiary alcohol characterized by a central carbon atom bonded to three pyridin-4-yl substituents. This unique tripodal, or "trityl-type," molecular architecture makes it a compound of significant interest, particularly in the fields of supramolecular chemistry and materials science. The three pyridine rings, oriented in a propeller-like fashion, provide multiple nitrogen-based coordination sites. This pre-organization makes Tri(pyridin-4-yl)methanol an exemplary building block (or ligand) for the rational design and synthesis of complex, multi-dimensional structures such as coordination polymers and Metal-Organic Frameworks (MOFs).[1][2]
The strategic placement of the nitrogen atoms allows it to bridge multiple metal centers simultaneously, while the central hydroxyl group offers a site for hydrogen bonding, further directing the assembly of intricate crystalline networks.[2][3] This guide provides a comprehensive overview of its core properties, synthesis, and applications, offering researchers the foundational knowledge required to leverage this versatile molecule in their work.
Core Molecular and Physicochemical Properties
Understanding the fundamental properties of Tri(pyridin-4-yl)methanol is crucial for its effective handling, storage, and application in experimental design.
Caption: Molecular structure of Tri(pyridin-4-yl)methanol.
Physicochemical and Spectral Data
While extensive experimental data for Tri(pyridin-4-yl)methanol is not widely published, key properties can be inferred from related compounds and supplier information.
Property
Value / Observation
Source / Rationale
Appearance
Expected to be a white to light yellow crystalline solid.
Based on analogous pyridyl-methanol compounds.
Solubility
Soluble in polar organic solvents like methanol and DMSO.
Inferred from its structure and data on related compounds.
Storage
Store in a dry, well-ventilated place. Keep container tightly closed at 2-8°C.
¹H NMR: The proton NMR spectrum is expected to show two distinct sets of signals for the pyridine protons due to the symmetry of the molecule. A signal corresponding to the alpha-protons (adjacent to the nitrogen) would appear downfield, and a signal for the beta-protons would be slightly upfield. A singlet for the hydroxyl proton would also be present, the position of which is dependent on solvent and concentration.
¹³C NMR: The carbon NMR would similarly show distinct signals for the different carbon environments in the pyridine rings, as well as a key signal for the central sp³-hybridized carbon atom bonded to the oxygen.
IR Spectroscopy: Key stretches would include a broad O-H band (around 3200-3600 cm⁻¹) for the hydroxyl group and characteristic C=N and C=C stretching vibrations (around 1400-1600 cm⁻¹) from the pyridine rings.
Synthesis and Purification
Proposed Synthetic Pathway: Grignard or Organolithium Addition
The key transformation is the formation of the tertiary alcohol by reacting di-4-pyridyl ketone with a 4-pyridyl organometallic species.
Structural Divergence in C3-Symmetric Ligands: Tris(4-pyridyl)methanol vs. 2,4,6-Tris(4-pyridyl)-1,3,5-triazine
Executive Summary: The "Node" Decision in Reticular Chemistry In the design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), the selection of the organic linker dictates the topology, pore apert...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Node" Decision in Reticular Chemistry
In the design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), the selection of the organic linker dictates the topology, pore aperture, and chemical functionality of the final material. This guide analyzes two chemically similar yet topologically distinct
-symmetric ligands: Tris(4-pyridyl)methanol (TPM) and 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT) .
While both ligands present three pyridyl donors in a triangular arrangement, their core geometries—tetrahedral (
) vs. planar aromatic ()—drive fundamentally different supramolecular outcomes. For drug development professionals, understanding this divergence is critical: TPT favors large, open channels suitable for macromolecule loading, while TPM offers chiral pockets and hydrogen-bonding sites (via the alcohol group) for controlled small-molecule release.
Molecular Architectures: Planarity vs. Propeller Twist
The structural distinction lies in the central atom's hybridization, which governs the vector of the coordinating pyridyl nitrogen atoms.
Comparative Data
Feature
Tris(4-pyridyl)methanol (TPM)
2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT)
Central Core
Carbon (Tetrahedral)
1,3,5-Triazine Ring (Planar Aromatic)
Geometry
Non-planar, Propeller-shaped
Planar, Rigid
Symmetry
(Chiral conformation possible)
(Idealized)
Functionality
Apical -OH group (H-bond donor)
Electron-deficient core (-acceptor)
Typical Net Topology
Diamondoid (dia), twisted networks
(10,3)-a, pts, or hexagonal sheets
Pore Environment
Sterically crowded, interactive
Open channels, -stacked walls
Structural Logic Flow
The following diagram illustrates how core hybridization influences the final supramolecular assembly.
Figure 1: Decision tree demonstrating how ligand core selection impacts supramolecular utility.
Synthetic Protocols
The synthesis of these ligands requires distinct methodologies: organolithium chemistry for TPM and acid-catalyzed trimerization for TPT.
Protocol A: Synthesis of Tris(4-pyridyl)methanol (TPM)
Mechanism: Halogen-Lithium Exchange followed by Nucleophilic Addition.
Reagents:
4-Bromopyridine hydrochloride
n-Butyllithium (n-BuLi, 1.6M or 2.5M in hexanes)
Diethyl carbonate (electrophile)
Solvent: Anhydrous THF or Diethyl Ether
Step-by-Step Methodology:
Free Base Preparation: Neutralize 4-bromopyridine HCl with aqueous NaOH, extract into ether, and dry over
. Evaporate solvent carefully (volatile) to obtain 4-bromopyridine.
Lithiation: In a flame-dried Schlenk flask under Argon, dissolve 4-bromopyridine in anhydrous THF. Cool to -78°C (dry ice/acetone bath).
Exchange: Add n-BuLi dropwise over 30 minutes. The solution will turn deep red/orange, indicating the formation of 4-lithiopyridine. Critical: Maintain temperature below -70°C to prevent Wurtz coupling.
Coupling: Add diethyl carbonate (0.33 equivalents relative to pyridine) slowly.
Workup: Allow to warm to room temperature (RT) overnight. Quench with saturated
. Extract with DCM.
Purification: Recrystallize from Ethanol/Water.
Validation:
NMR should show pyridyl protons and the disappearance of the ethyl group from the carbonate. A broad singlet for -OH appears around 6.5-7.0 ppm (solvent dependent).
Protocol B: Synthesis of 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT)
Mechanism: Superacid-Catalyzed Cyclotrimerization of Nitriles.
Trifluoromethanesulfonic acid (Triflic acid) OR Chlorosulfonic acid
Solvent: Neat or dry chloroform
Step-by-Step Methodology:
Preparation: Place 4-cyanopyridine in a heavy-walled pressure tube or round-bottom flask.
Acid Addition: Cool the vessel to 0°C. Add Triflic acid dropwise (highly exothermic).
Reaction: Stir at RT for 24-48 hours. For higher yields, some protocols suggest heating to 100°C in a sealed vessel, but RT often suffices with superacids.
Quenching: Pour the viscous mixture onto crushed ice.
) until pH > 10. The white precipitate is the crude TPT.
Purification: Filter and wash extensively with water and acetone. Recrystallize from nitrobenzene or DMF (due to low solubility in common solvents).
Validation:
NMR shows only two doublets (AA'XX' system) for the pyridyl rings. Absence of nitrile stretch in IR ().
Supramolecular Consequences: Topology and Pores[2][3][4]
TPT: The Planar Node
Because TPT is planar, it acts as a 3-connected node that naturally lies on a 2D surface. When coordinated to metal nodes (e.g.,
or ), it tends to form:
(10,3)-a nets: Where the chirality of the network arises from the helical arrangement of planar units.
Interpenetration: The large voids created by the rigid TPT arms often lead to 2-fold or 3-fold interpenetration, reducing pore size but increasing stability.
Pore Chemistry: The channels are lined with electron-deficient triazine rings and electron-rich pyridine rings, creating a unique electrostatic gradient for separating gases like
.
TPM: The Propeller Node
TPM is a 3-connected node but with a tetrahedral geometry.
Diamondoid Nets: It mimics the geometry of methane, often forcing the formation of 3D diamond-like networks which are less prone to collapse than 2D sheets.
The -OH Effect: The apical alcohol group is not innocent. It can:
Coordinate to a metal cluster (becoming a 4-connected node).
Form self-complementary hydrogen bonds with guests or adjacent ligands.
Act as a reactive handle for post-synthetic modification (e.g., esterification with drug molecules).
Application Vectors in Drug Development[5][6]
For researchers in pharmaceutical sciences, the choice between TPM and TPT determines the delivery mechanism.
TPT for Macromolecular Loading
Advantage: The rigid, planar arms create large hexagonal apertures (often > 15 Å depending on the metal cluster).
Use Case: Encapsulation of peptides or large antivirals.
Mechanism: "Ship-in-a-bottle" synthesis or diffusion loading. The
-deficient triazine core allows for - stacking interactions with aromatic drug molecules (e.g., Doxorubicin).
TPM for Controlled Release & Chirality
Advantage: The propeller twist creates inherent chirality in the framework.
Use Case: Enantioselective separation of racemic drugs or specific binding of chiral APIs.
Mechanism: The -OH group allows for hydrogen-bond mediated release . By changing the pH, the H-bonding network can be disrupted, triggering the release of the payload.
Workflow Visualization
Figure 2: Ligand selection workflow for Metal-Organic Framework drug delivery systems.
References
Synthesis of TPT (Triflic Acid Route)
Title: Efficient synthesis of 2,4,6-tri-substituted-1,3,5-triazines.[2][3][4]
Hydrogen bonding potential of tris(4-pyridyl)methanol alcohol group
An In-Depth Technical Guide to the Hydrogen Bonding Potential of the Tris(4-pyridyl)methanol Alcohol Group This guide provides a comprehensive technical analysis of the hydrogen bonding capabilities of the tertiary alcoh...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Hydrogen Bonding Potential of the Tris(4-pyridyl)methanol Alcohol Group
This guide provides a comprehensive technical analysis of the hydrogen bonding capabilities of the tertiary alcohol group in tris(4-pyridyl)methanol. It is intended for researchers, scientists, and drug development professionals who utilize this molecule in crystal engineering, supramolecular chemistry, and pharmaceutical formulation. We will explore the nuanced electronic and steric factors governing its interactions, detail robust experimental and computational methodologies for its characterization, and discuss the profound implications for materials science and drug design.
Introduction: The Unique Role of a Tripodal Tecton
Tris(4-pyridyl)methanol is a structurally fascinating molecule comprising a central tertiary alcohol with three 4-pyridyl groups attached to the carbinol carbon. This arrangement creates a rigid, tripodal geometry, making it a highly valuable building block, or tecton, in the fields of supramolecular chemistry and crystal engineering.[1][2] While the nitrogen atoms of the pyridyl rings are well-understood Lewis basic sites for coordination with metal ions, the central hydroxyl (-OH) group is the lynchpin for directing intricate, non-covalent assemblies through hydrogen bonding.[3] Understanding the hydrogen bonding potential of this specific alcohol group is paramount for controlling the structure, and therefore the function, of the advanced materials and pharmaceutical compositions it helps to create.
This guide moves beyond a superficial acknowledgment of the -OH group to provide a deep dive into its behavior as both a hydrogen bond donor and acceptor, the modulatory influence of the appended pyridyl rings, and the practical methodologies used to probe and predict its interactions.
The Physicochemical Nature of the Central Hydroxyl Group
The hydrogen bonding capacity of the alcohol in tris(4-pyridyl)methanol is not analogous to that of a simple tertiary alcohol like triphenylmethanol. Its potential is dictated by a unique interplay of electronic and steric effects.
Dual-Functionality: A Hydrogen Bond Donor and Acceptor
Like all alcohols, the hydroxyl group possesses a dual nature:
As a Donor: The partially positive hydrogen atom can be donated to form a hydrogen bond with an electronegative atom (e.g., nitrogen or oxygen).
As an Acceptor: The lone pairs of electrons on the oxygen atom can accept a hydrogen atom from a suitable donor.
This duality allows for the formation of complex and often competing hydrogen bond networks. In the solid state, for instance, triphenylmethanol molecules self-assemble into hydrogen-bonded tetramers where each alcohol group acts as both a donor and an acceptor.[4] Tris(4-pyridyl)methanol has the potential to form similar motifs, but with the added complexity of the pyridyl nitrogen atoms as potent alternative acceptor sites.
Electronic Modulation by Pyridyl Rings
The three 4-pyridyl rings exert a significant electron-withdrawing inductive effect on the central carbinol carbon. This electronic pull propagates to the C-O bond, making the oxygen atom less electron-rich and, consequently, the O-H bond more polarized. The result is an enhancement of the hydroxyl proton's acidity , making it a stronger hydrogen bond donor compared to alcohols flanked by electron-donating or neutral groups.
Steric Accessibility and Directionality
The bulky pyridyl groups create a sterically hindered environment around the central -OH group. This "propeller-like" conformation restricts the angles of approach for potential hydrogen bonding partners, imparting a high degree of directionality to the interactions. This steric constraint is a key tool in crystal engineering, as it reduces the number of possible packing arrangements and can lead to more predictable and robust crystalline frameworks.
Supramolecular Assembly and Hydrogen Bonding Motifs
The interplay between the alcohol group and the pyridyl nitrogens gives rise to a rich variety of hydrogen bonding patterns, which are fundamental to the design of co-crystals and other multi-component solids.
Interaction with Hydrogen Bond Donors: When co-crystallized with strong hydrogen bond donors, such as carboxylic acids or phenols, the pyridyl nitrogen atoms are the preferred acceptor sites. The O-H···N(pyridyl) interaction is generally stronger and more geometrically favorable than an O-H···O(alcohol) interaction in this competitive scenario.[5][6][7]
Interaction with Hydrogen Bond Acceptors: In the presence of molecules that are exclusively hydrogen bond acceptors (e.g., ethers, sulfoxides), the alcohol's hydroxyl proton is the primary donor, leading to the formation of O-H···A synthons.
Role of Solvents (Hydrates/Solvates): The formation of hydrates or solvates is a critical consideration, particularly in pharmaceutical science. Water or solvent molecules like methanol can act as bridges, simultaneously accepting a hydrogen bond from the alcohol -OH and donating to a pyridyl nitrogen, thereby satisfying the requirements of both functional groups and leading to highly stable, multi-component lattices.[8][9][10] For example, tri-3-pyridylmethanol monohydrate crystallizes with the water molecule's oxygen accepting from the alcohol's O-H, while the water's hydrogens donate to two separate pyridyl nitrogen atoms.[8]
Experimental Protocols for Characterization
Validating and quantifying the hydrogen bonding interactions of tris(4-pyridyl)methanol requires a multi-technique approach. Each method provides unique, complementary information.
Single-Crystal X-ray Diffraction (SCXRD)
Expertise & Causality: SCXRD is the definitive method for visualizing hydrogen bonds in the solid state. It provides precise atomic coordinates, allowing for the direct measurement of bond lengths and angles that define a hydrogen bond. The universally accepted criteria for a hydrogen bond (D-H···A) are a D···A distance less than the sum of the van der Waals radii and a D-H···A angle typically greater than 120°. This technique provides incontrovertible proof of specific bonding motifs.
Self-Validating Protocol for SCXRD Analysis:
Crystal Growth: Dissolve tris(4-pyridyl)methanol and a co-former in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile). Employ slow evaporation, vapor diffusion, or thermal gradient methods to grow single crystals of suitable size and quality.
Data Collection: Mount a selected crystal on a goniometer head. Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) to minimize thermal motion and obtain higher resolution data.[3]
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data, locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.
Geometric Analysis: Analyze the final refined structure to identify all potential hydrogen bonds. Measure and tabulate the D-H, H···A, and D···A distances and the D-H···A angles for each identified interaction.
Mandatory Visualization: SCXRD Workflow
Caption: Concept of NMR titration to probe H-bond donor strength.
Computational Modeling: A Predictive Approach
Expertise & Causality: Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide invaluable insight into the energetics and geometries of hydrogen bonds that may be difficult to isolate experimentally. T[11]his approach allows us to calculate the interaction energy between tris(4-pyridyl)methanol and a partner molecule, predict the geometry of the resulting complex, and calculate the vibrational frequency shifts that can be directly compared with FTIR data.
[12]Self-Validating Protocol for DFT Calculations:
Model Construction: Build the 3D structures of tris(4-pyridyl)methanol and the interacting molecule (e.g., water, methanol, a co-former) using molecular modeling software.
Geometry Optimization: Perform a full geometry optimization of the individual molecules and the hydrogen-bonded complex using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
3[12]. Interaction Energy Calculation: Calculate the raw interaction energy (ΔE) as:
ΔE = E_complex - (E_TPM + E_partner)
BSSE Correction: Correct for the Basis Set Superposition Error (BSSE) using the counterpoise method to obtain a more accurate binding energy (ΔE_cp). This is a critical self-validation step to avoid overestimation of bond strength.
Vibrational Analysis: Perform a frequency calculation on the optimized structures. This confirms the structures are true energy minima (no imaginary frequencies) and provides the calculated vibrational frequencies. The red-shift in the O-H stretch can be calculated and compared to experimental FTIR results.
Mandatory Visualization: DFT Workflow
Caption: Workflow for a DFT study of a hydrogen-bonded complex.
Implications in Drug Development and Materials Science
A thorough understanding of the hydrogen bonding of the tris(4-pyridyl)methanol alcohol group is not merely an academic exercise; it has profound practical consequences.
Rational Co-crystal Design: In pharmaceutical development, co-crystallization is a leading strategy to improve the physicochemical properties (e.g., solubility, stability, bioavailability) of an Active Pharmaceutical Ingredient (API). By understanding whether the API will interact with the alcohol -OH or the pyridyl-N, scientists can rationally design stable co-crystals with predictable structures and improved performance.
*[13] Controlling Polymorphism: Polymorphs are different crystalline forms of the same compound that can have drastically different properties. The versatile hydrogen bonding of tris(4-pyridyl)methanol means it can potentially form multiple, distinct hydrogen-bonded networks, leading to polymorphism. Characterizing and controlling these forms is a regulatory requirement and is critical for ensuring consistent drug product quality.
Design of Metal-Organic Frameworks (MOFs): In materials science, tris(4-pyridyl)methanol and its derivatives can act as ligands that link metal nodes. The hydroxyl group can participate in secondary interactions within the pores of the MOF, influencing guest binding, which is crucial for applications in gas storage and separation.
The tertiary alcohol group of tris(4-pyridyl)methanol is a highly tunable and directional functional group that is central to its utility as a molecular building block. Its hydrogen bond donor strength is enhanced by the electron-withdrawing nature of the three pyridyl rings, while its steric bulk enforces a high degree of predictability in its interactions. A synergistic approach employing X-ray diffraction, vibrational and magnetic resonance spectroscopy, and computational modeling provides a complete picture of its hydrogen bonding potential. For scientists in drug development and materials science, harnessing this potential is key to the rational design of next-generation crystalline materials with precisely controlled structures and functions.
Application Note: A Detailed Protocol for the Synthesis of Tris(4-pyridyl)methanol via Lithiation of 4-Bromopyridine
Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of tris(4-pyridyl)methanol, a versatile tripodal ligand crucial for developing metal-organic frameworks (MOFs) and supramol...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of tris(4-pyridyl)methanol, a versatile tripodal ligand crucial for developing metal-organic frameworks (MOFs) and supramolecular assemblies.[1] The synthesis is achieved through a halogen-metal exchange reaction on 4-bromopyridine using n-butyllithium (n-BuLi) to generate the highly reactive 4-pyridyllithium intermediate. This nucleophile is subsequently reacted in situ with diethyl carbonate as a C1 electrophilic source to form the desired tertiary alcohol. We delve into the mechanistic rationale behind the procedural steps, offer detailed experimental workflows, and provide essential safety and troubleshooting guidance for researchers in synthetic chemistry, materials science, and drug development.
Introduction and Scientific Principles
Tris(4-pyridyl)methanol is a tridentate N-donor ligand whose rigid, tetrahedral geometry makes it an exceptional building block for constructing complex, multi-dimensional coordination polymers and frameworks.[1] The synthesis hinges on the generation of a 4-pyridyl anion equivalent, which can then perform a nucleophilic attack on a suitable carbonyl-containing electrophile.
The method of choice for generating this intermediate is the bromine-lithium exchange reaction. This approach is highly efficient, proceeding rapidly at cryogenic temperatures.[2]
Key Mechanistic Steps:
Formation of 4-Pyridyllithium: 4-Bromopyridine is treated with n-butyllithium (n-BuLi) in an anhydrous ethereal solvent at -78 °C. The highly polarized C-Li bond in n-BuLi facilitates a rapid exchange with the bromine atom on the pyridine ring, forming the 4-pyridyllithium intermediate and non-nucleophilic n-butyl bromide. Maintaining cryogenic temperatures is critical to prevent side reactions, such as the nucleophilic addition of n-BuLi to the pyridine ring itself.[3][4]
Triple Addition to Diethyl Carbonate: Diethyl carbonate serves as a "masked" carbonyl center. The highly nucleophilic 4-pyridyllithium attacks the carbonyl carbon twice, displacing both ethoxide leaving groups to form an intermediate, di-4-pyridyl ketone. A third equivalent of 4-pyridyllithium then attacks the ketone carbonyl, leading to the formation of a lithium alkoxide.
Aqueous Work-up: The reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl) to protonate the lithium alkoxide, yielding the final product, tris(4-pyridyl)methanol.
The overall synthetic transformation is depicted below.
Caption: Reaction pathway for tris(4-pyridyl)methanol synthesis.
Detailed Experimental Protocol
This protocol details a representative synthesis on a 10 mmol scale. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware and anhydrous solvents.
Reagents and Equipment
Reagent / Material
Grade / Specification
Supplier
Quantity
4-Bromopyridine hydrochloride
98%
Sigma-Aldrich
1.94 g (10 mmol)
n-Butyllithium (n-BuLi)
2.5 M in hexanes
Sigma-Aldrich
12.4 mL (31 mmol)
Diethyl carbonate
Anhydrous, ≥99%
Sigma-Aldrich
0.35 mL (3.3 mmol)
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%, inhibitor-free
Sigma-Aldrich
100 mL
Saturated aq. NH₄Cl
Reagent Grade
Fisher Scientific
50 mL
Ethyl Acetate (EtOAc)
ACS Grade
Fisher Scientific
200 mL
Methanol (MeOH)
ACS Grade
Fisher Scientific
50 mL
Sodium Hydroxide (NaOH)
Pellets, ≥97%
VWR
As needed
Anhydrous Sodium Sulfate (Na₂SO₄)
Granular
VWR
~10 g
Equipment
Specification
Three-neck round-bottom flask
250 mL
Schlenk Line / Inert Gas Manifold
Standard
Magnetic Stirrer and Stir Bar
Standard
Low-Temperature Thermometer
-100 °C to 20 °C
Syringes and Needles
Various sizes
Cryogenic Bath
Acetone/Dry Ice
Separatory Funnel
500 mL
Rotary Evaporator
Standard
Note: 4-Bromopyridine is often supplied as the hydrochloride salt to improve stability. It must be neutralized to the free base before use. This can be done by dissolving the salt in water, basifying with NaOH until pH > 10, extracting with an organic solvent like ethyl acetate, and drying over Na₂SO₄. The solvent is then removed in vacuo.
Step-by-Step Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Expected Results and Characterization
Upon successful execution of the protocol, a white to off-white solid product is expected.
Parameter
Expected Value
Yield
55-70%
Appearance
White to off-white solid
Melting Point
237-239 °C
¹H NMR (400 MHz, DMSO-d₆)
δ 8.52 (d, 6H), 7.45 (d, 6H), 6.55 (s, 1H, OH)
¹³C NMR (101 MHz, DMSO-d₆)
δ 155.8, 149.5, 120.9, 78.2
Safety and Troubleshooting
4.1. Critical Safety Precautions
n-Butyllithium is pyrophoric: It can ignite spontaneously on contact with air or moisture. It must be handled exclusively under an inert atmosphere using proper syringe techniques. All transfers should be conducted in a fume hood, and a compatible fire extinguisher (e.g., Class D, dry powder) should be readily available.[5]
Cryogenic Baths: Dry ice and acetone baths are extremely cold (-78 °C) and can cause severe burns. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
Quenching: The quenching of residual organolithium reagents is highly exothermic. The reaction should be cooled in an ice bath (0 °C) and the quenching solution must be added slowly and cautiously.
4.2. Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Low or No Yield
1. Wet glassware or solvents. 2. Inactive n-BuLi reagent. 3. Temperature rose above -70 °C during lithiation.
1. Ensure all glassware is oven-dried (>120 °C) and cooled under inert gas. Use freshly opened anhydrous solvents. 2. Titrate the n-BuLi solution before use (e.g., with diphenylacetic acid). 3. Ensure slow, dropwise addition of n-BuLi with efficient stirring and a well-maintained cryogenic bath.
1. Check the integrity of the cryogenic bath throughout the reaction. 2. Ensure a positive pressure of inert gas is maintained and all septa are well-sealed.
Product is Difficult to Purify
1. Incomplete reaction leading to ketone intermediate. 2. Formation of biphenyl-type byproducts.
1. Ensure the correct stoichiometry of n-BuLi is used (a slight excess is programmed). 2. Use a gradient elution during column chromatography (e.g., starting with 2% MeOH and gradually increasing to 10%) to improve separation.
References
Gilman, H., & Spatz, S. M. (1940). Halogen-Metal Interconversion with Organolithium Compounds. Journal of Organic Chemistry, 16(10), 1485-1494. [Link]
Parham, W. E., & Anderson, E. L. (1948). The Low Temperature Reaction of n-Butyllithium with 4-Halopyridines. Journal of the American Chemical Society, 70(12), 4187-4189. [Link]
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
Waters, J. E., et al. (2021). Uncovering the Hidden Landscape of Tris(4-pyridyl) Ligands: Topological Complexity Derived from the Bridgehead. Chemistry – A European Journal, 27(25), 7348-7353. [Link]
Knochel, P., & Jones, P. (Eds.). (1999). Organometallic Reagents: A Practical Approach. Oxford University Press. [Link]
Application Note: Solvent Selection & Recrystallization Protocol for Tris(4-pyridyl)methanol
Part 1: Introduction & Scope Tris(4-pyridyl)methanol (TPM) is a critical tripodal ligand used extensively in the synthesis of Metal-Organic Frameworks (MOFs), supramolecular cages, and coordination polymers. Its structur...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Scope
Tris(4-pyridyl)methanol (TPM) is a critical tripodal ligand used extensively in the synthesis of Metal-Organic Frameworks (MOFs), supramolecular cages, and coordination polymers. Its structural integrity—comprising three pyridine rings capable of coordination and a central hydroxyl group capable of hydrogen bonding—makes high purity essential. Impurities such as bis(4-pyridyl)ketone or 4,4'-bipyridine can catastrophically disrupt the self-assembly processes in downstream applications.
This guide provides a scientifically grounded protocol for selecting the optimal recrystallization solvent system for TPM. Unlike simple organic solids, TPM’s solubility is governed by the competing basicity of the pyridine nitrogens and the hydrogen-bond donor capability of the carbinol group.
Key Physicochemical Characteristics
Property
Description
Implication for Recrystallization
Structure
Tripodal, symmetry (idealized)
Prone to inclusion of solvent molecules (solvates) in the crystal lattice.
Functionality
3 Pyridyl N (Basic), 1 OH (Amphiprotic)
Highly soluble in acidic media; soluble in polar organic solvents; insoluble in non-polar hydrocarbons.
pKa
~5.2 (Pyridine conjugate acid)
pH sensitivity; avoid acidic solvents unless forming a salt.
Melting Point
>200 °C (Decomposes/Sublimes)
High thermal stability allows for high-boiling solvent recrystallization.
Part 2: Solubility Profile & Solvent Screening
To achieve high recovery yields (>85%) and purity (>99%), the solvent system must exhibit a high temperature coefficient of solubility.
Theoretical Solubility Matrix
Based on the "Like Dissolves Like" principle modified for heterocyclic aromatics:
Solvent Class
Examples
Solubility @ 25°C
Solubility @ Boiling
Suitability
Polar Protic
Methanol, Ethanol
Moderate
High
Excellent. Disrupts intermolecular H-bonds of TPM.
Polar Aprotic
Acetonitrile, Acetone
Low-Moderate
High
Good. Acetonitrile is preferred for MOF ligands to avoid alcohol solvates.
Chlorinated
Chloroform, DCM
High
High
Poor. Too soluble; difficult to crystallize (yield loss).
Non-Polar
Hexanes, Toluene
Insoluble
Low
Anti-Solvent. Use only to crash out product.
Aqueous
Water
Insoluble (pH 7)
Low
Anti-Solvent. Excellent for "drowning out" from alcoholic solutions.
Solvent Screening Protocol (The "Cocktail" Test)
Before committing the bulk material, perform this rapid screen on 50 mg samples.
Preparation: Place 50 mg of crude TPM into 4 separate HPLC vials.
Solvent Addition: Add 0.5 mL of the following solvents:
Best for: Growing single crystals for structural determination.
Setup:
Dissolve 20 mg TPM in 1 mL Chloroform or DMF in a small inner vial.
Place the small vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether or Hexane .
Cap the large jar tightly.
Allow to stand for 3-7 days. The volatile anti-solvent will diffuse into the TPM solution, gently lowering solubility and growing large, defect-free crystals.
Part 4: Visualization of Workflows
Diagram 1: Solvent Selection Decision Tree
Caption: Logical decision tree for selecting the purification pathway based on crude solubility and impurity profile.
Caption: Schematic logic of the vapor diffusion method for obtaining X-ray quality single crystals.
Part 5: Troubleshooting & Safety
Common Issues
Symptom
Cause
Corrective Action
Oiling Out
Solution cooled too fast or impurities are too high.[1]
Re-heat to dissolve.[1] Add a seed crystal. Cool much slower (insulate flask).
Low Yield
Too much solvent used.
Evaporate 30% of solvent and re-cool. Check mother liquor for product.
Amorphous Powder
Precipitation was instant (Shock crystallization).
Use a co-solvent system (Protocol B) or reduce the cooling rate.
Safety (MSDS Highlights)
Tris(4-pyridyl)methanol: Irritant. Avoid inhalation of dust.
Pyridine Derivatives: Potential neurotoxins. Handle in a fume hood.
Solvents: Acetonitrile is toxic (metabolizes to cyanide); Chloroform is a suspected carcinogen.
References
Synthesis and Coordination Chemistry:
Usually synthesized via lithiation of 4-bromopyridine. See: J. Org. Chem.2002 , 67, 2355.[3]
Crystal Engineering:
Sharma, C. V. K., et al. "Supramolecular isomerism in coordination polymers." Journal of the American Chemical Society 121.6 (1999): 1135-1144. Link
Solvent Selection Principles:
Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 3rd Ed.
Recrystallization Techniques:
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann. Link
Technical Support Center: Tri(pyridin-4-yl)methanol (TPM) Solubility Guide
Executive Summary: The "Brick Dust" Challenge The Problem: Tri(pyridin-4-yl)methanol (TPM) is notoriously difficult to dissolve due to its high lattice energy. The molecule possesses a "perfect storm" of structural featu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Brick Dust" Challenge
The Problem: Tri(pyridin-4-yl)methanol (TPM) is notoriously difficult to dissolve due to its high lattice energy. The molecule possesses a "perfect storm" of structural features:
High Symmetry: Allows for efficient packing in the solid state.
H-Bond Network: The central hydroxyl group (
) acts as a donor, while the three pyridine nitrogens act as acceptors. This creates a robust 3D hydrogen-bonded network (often bridging with water molecules in the lattice) that resists solvation.
The Solution: To dissolve TPM, you must energetically overcome these lattice forces.[1] This requires solvents that can either compete for hydrogen bonds (e.g., DMSO, DMF) or chemically modify the lattice sites (e.g., protonation via acids).[1]
Solvent Compatibility Matrix
Use this matrix to select the correct solvent system for your application. Data is synthesized from crystallographic literature and MOF synthesis protocols.
Solubility Tier
Solvent System
Performance
Mechanism of Action
Recommended Application
Tier 1 (Excellent)
Dilute Mineral Acids (HCl, HNO₃)
> 50 mg/mL
Protonation: Converts neutral pyridines to pyridinium cations, breaking H-bonds and increasing ionic character.
Aqueous chemistry, biological assays, salt formation.[1]
Tier 1 (Good)
DMSO, DMF, DMAc
~20–40 mg/mL
H-Bond Acceptance: High dielectric constants and strong H-bond accepting ability disrupt the O-H[1]···N lattice network.
Context: TPM is often synthesized from lithiated pyridine and requires purification from reaction byproducts.
Solvent Mix: Use Ethanol/Water (4:1) or pure Methanol .
Reflux: Heat the solvent to boiling. Add TPM until no more dissolves (saturation).
Filtration: Hot filter (using a pre-heated funnel) to remove insoluble impurities.
Cooling: Allow to cool slowly to Room Temperature, then to 4°C. Rapid cooling yields amorphous powder; slow cooling yields needles/blocks.[1]
Mechanism of Action: Why This Works
Understanding the lattice disruption is key to troubleshooting failures.
Figure 2: Mechanistic pathway of dissolution. Acidification introduces charge repulsion, while DMSO acts as a competitive H-bond acceptor to break the lattice.[1]
Frequently Asked Questions (FAQs)
Q: My TPM precipitated out of the MOF synthesis mixture as a gel. Why?A: This is likely a supersaturation event caused by cooling too quickly or incorrect water ratios. TPM is hygroscopic and forms hydrates. If your solvent system (e.g., DMF) absorbs water from the air, the solubility decreases, causing rapid, amorphous precipitation (gelling).[1] Fix: Use dry solvents and seal reaction vessels tightly.[1]
Q: Can I use Acetone or Acetonitrile?A: These are "borderline" solvents. TPM has very low solubility in them at room temperature. They are better used as anti-solvents to crash TPM out of a DMSO/DMF solution.
Q: I see a "haze" even after heating in Methanol.A: TPM samples often contain inorganic salts (LiCl, KCl) carried over from the synthesis (lithiation/quenching steps). These salts are insoluble in methanol. Fix: Filter the hot methanolic solution through a 0.2 µm PTFE membrane to remove the inorganic salt contaminants.[1]
References
Crystal Structure & H-Bonding
Matsumoto, K. et al. "Thermogravimetric analysis and crystal structure of tri-3-pyridylmethanol monohydrate."[4] NII Institutional Repository.
Insight: Confirms the role of water bridging and N···H-O hydrogen bonds in l
1H NMR Chemical Shifts of Tri(pyridin-4-yl)methanol in DMSO-d6
This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of tri(pyridin-4-yl)methanol in DMSO-d6 . It is designed for researchers requiring definitive characterization data for this ligand, which...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of tri(pyridin-4-yl)methanol in DMSO-d6 . It is designed for researchers requiring definitive characterization data for this ligand, which is widely used in supramolecular chemistry and Metal-Organic Framework (MOF) synthesis.
A Definitive Characterization & Comparison Guide
Part 1: Executive Summary & Spectral Fingerprint
Tri(pyridin-4-yl)methanol (TPM) is a
-symmetric tertiary alcohol. Its 1H NMR spectrum in DMSO-d6 is characterized by a simple, high-symmetry pattern consisting of two aromatic doublets and a labile hydroxyl singlet.
The "Fingerprint" Data (DMSO-d6)
Signal Assignment
Chemical Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Structural Origin
H-2, H-6
8.54 – 8.58
Doublet (d)
6H
~4.5 – 6.0
-Protons (Ortho to N)
H-3, H-5
7.44 – 7.48
Doublet (d)
6H
~4.5 – 6.0
-Protons (Meta to N)
OH
6.80 – 7.00
Singlet (s)
1H
-
Tertiary Hydroxyl
Note: The exact position of the OH singlet is concentration- and moisture-dependent. In strictly anhydrous DMSO-d6, it appears sharp; in the presence of water, it broadens or disappears due to chemical exchange.
Part 2: Technical Deep Dive & Structural Logic
Symmetry and Signal Simplicity
The molecule possesses
symmetry (effectively in solution due to free rotation). This equivalence renders the three pyridine rings magnetically identical. Consequently, the 12 aromatic protons condense into just two signal sets:
The
-set (H-2,6): These protons are adjacent to the electronegative nitrogen atom, resulting in significant deshielding (downfield shift to ~8.56 ppm).
The
-set (H-3,5): These protons are closer to the central methanol carbon. They are less deshielded, appearing upfield at ~7.46 ppm.
The AA'XX' Coupling System
Although often described as "doublets," the spin system of a 4-substituted pyridine is formally AA'XX' (or AA'BB').
First Order Approximation: At standard field strengths (300–500 MHz), the coupling between H-2 and H-3 (
) dominates, producing apparent doublets.
Higher Order Effects: Close inspection often reveals fine splitting (roofing effects or additional small couplings) typical of para-substituted heterocycles.
The Diagnostic Hydroxyl Probe
The tertiary alcohol proton is a critical purity indicator.
In DMSO-d6: DMSO is a strong hydrogen bond acceptor. It "locks" the OH proton, slowing its exchange rate with trace water. This allows the OH to be observed as a distinct singlet.
Diagnostic Value: The presence of this singlet confirms the integrity of the alcohol functionality. Its absence or broadening often indicates wet solvent or proton exchange with acidic impurities.
Part 3: Comparative Analysis (The "Alternatives")
To validate the identity of TPM, it must be distinguished from its precursors, isomers, and reduced forms.
Comparison 1: vs. The Precursor (Di(pyridin-4-yl)ketone)
Distinction: The ketone lacks the OH proton and the
symmetry of the trityl system.
Spectral Shift: The ketone's protons are typically more deshielded due to the anisotropy of the carbonyl group.
Key Indicator: Absence of the high-field OH singlet and integration ratio changes.
Comparison 2: vs. The Isomer (Tri(pyridin-2-yl)methanol)
Structure: Nitrogen atoms are ortho to the central carbon.
Spectral Complexity: The 2-pyridyl ring is ABCD (or AMTX) spin system, not AA'XX'.
Result: Instead of two clean doublets, the 2-pyridyl isomer displays four distinct multiplets per ring (H-3, H-4, H-5, H-6) spread across 7.2 – 8.6 ppm.
Visual Check: If you see a complex multiplet pattern, you likely have the 2-pyridyl isomer, not the 4-pyridyl product.
Comparison 3: vs. The Reduced Form (Tri(pyridin-4-yl)methane)
Structure: The OH is replaced by a Hydrogen (CH).
Spectral Shift: The central methine proton (CH) appears as a singlet, typically around 5.5 – 6.0 ppm .
Integration: The CH signal integrates to 1H, but unlike the OH, it does not exchange with D2O and is not sensitive to concentration.
Summary Table of Alternatives
Compound
Key Feature (1H NMR in DMSO-d6)
Aromatic Pattern
Tri(pyridin-4-yl)methanol
OH Singlet (~6.9 ppm)
2 Doublets (AA'XX')
Tri(pyridin-2-yl)methanol
OH Singlet
4 Multiplets (ABCD)
Tri(pyridin-4-yl)methane
CH Singlet (~5.7 ppm)
2 Doublets
Di(pyridin-4-yl)ketone
No Aliphatic/OH signals
2 Doublets (Deshielded)
Part 4: Experimental Protocol
Protocol: NMR Sample Preparation for TPM
Objective: Obtain a high-resolution spectrum with a visible OH peak to confirm product purity.
Reagents:
Tri(pyridin-4-yl)methanol (Solid, dry).
DMSO-d6 (99.9% D, containing 0.03% TMS v/v). Note: Use an ampoule to ensure dryness.
Workflow:
Massing: Weigh 5–10 mg of TPM into a clean vial.
Solvation: Add 0.6 mL of DMSO-d6.
Why DMSO? TPM has poor solubility in CDCl3. DMSO ensures complete dissolution and stabilizes the OH proton for detection.
Transfer: Transfer the solution to a 5mm NMR tube.
Acquisition:
Temperature: 298 K (25 °C).
Scans: 16 (sufficient for 10 mg).
Relaxation Delay (D1): Set to 2–5 seconds to ensure accurate integration of the aromatic protons (which can have long T1 relaxation times).
Processing:
Reference the spectrum to the residual DMSO pentet at 2.50 ppm or TMS at 0.00 ppm .
Part 5: Visualizations
Figure 1: Structural Assignment & Symmetry Logic
Caption: Logical flow of signal assignment based on C3 symmetry and electronegativity effects.
Figure 2: Synthesis & Validation Workflow
Caption: Workflow for synthesizing and validating TPM using NMR as the primary checkpoint.
References
Stang, P. J., et al. (1999). Self-Assembly of Nanoscopic Coordination Cages of D3h Symmetry. Proceedings of the National Academy of Sciences. Link
Context: Describes the use of tri(pyridin-4-yl)methanol (referred to as ligand 3)
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link
Context: Authoritative source for residual solvent peaks (DMSO-d6, H2O) used for referencing.
Wibaut, J. P., et al. (1955). Syntheses with pyridyl-lithium compounds. Recueil des Travaux Chimiques des Pays-Bas.
Context: The foundational synthesis of the tri-pyridyl carbinol series.
PubChem. (n.d.).[1] Tri(4-pyridyl)methanol Compound Summary. National Library of Medicine. Link
A Comparative Guide to Tri(pyridin-4-yl)methanol and TPT Ligands for MOF Porosity
For the attention of Researchers, Scientists, and Drug Development Professionals. In the rapidly evolving field of Metal-Organic Frameworks (MOFs), the rational design of porous materials is paramount for applications ra...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the rapidly evolving field of Metal-Organic Frameworks (MOFs), the rational design of porous materials is paramount for applications ranging from gas storage and separation to catalysis and, critically, drug delivery.[1][2] The choice of organic ligand is a key determinant of the final framework's topology, stability, and, most importantly, its porosity.[1] This guide provides an in-depth comparison of two C3-symmetric tripodal pyridyl ligands: the flexible tri(pyridin-4-yl)methanol and the rigid, planar 2,4,6-tri(4-pyridyl)-1,3,5-triazine (TPT).
As a Senior Application Scientist, my aim is to provide not just a side-by-side comparison of these ligands but to delve into the fundamental structural attributes that govern their performance in MOF synthesis and the resulting porosity of the materials. We will explore the available experimental data, discuss the implications of ligand flexibility versus rigidity, and provide actionable experimental protocols for the synthesis and characterization of these fascinating materials.
Ligand Architecture: A Tale of Flexibility and Rigidity
The porosity of a MOF is a direct consequence of the way its constituent metal nodes and organic linkers assemble in three-dimensional space. The geometry and conformational freedom of the ligand play a crucial role in dictating the final architecture.
Tri(pyridin-4-yl)methanol , a ligand with a central methanol core, possesses significant conformational flexibility. The pyridyl arms are connected to the core via a methylene bridge, allowing for free rotation. This flexibility can lead to a variety of coordination modes and potentially more complex, interpenetrated frameworks. While this can sometimes result in lower than expected porosity, it also opens the door to the formation of dynamic frameworks with tunable pore sizes.
2,4,6-tri(4-pyridyl)-1,3,5-triazine (TPT) , in contrast, is a rigid, planar ligand. The pyridyl groups are directly attached to a central triazine ring, which locks them into a fixed, trigonal planar arrangement. This rigidity often leads to more predictable and robust frameworks with well-defined, open channels, making TPT a popular choice for the construction of highly porous MOFs.[3][4]
Caption: Molecular structures of Tri(pyridin-4-yl)methanol and TPT ligands.
Comparative Analysis of MOF Porosity: Experimental Insights
The available data, though not a direct comparison, highlights a key trend. MOFs constructed from the rigid TPT ligand, such as the Cu(II)-based framework, exhibit quantifiable microporosity with a BET surface area of 190 m²/g.[6] The Ni(II)-based TPT MOF is also described as porous with selective gas adsorption properties, further supporting the utility of TPT in creating porous materials.[3][5]
For a tri(pyridin-4-yl)methanol analogue, we can look to the Co(II) MOF synthesized with 5-(pyridin-4-ylmethoxy)-isophthalic acid. While the full porosity data is not provided, its significant CO₂ adsorption capacity suggests the presence of a porous structure.[7] The flexibility of the pyridin-4-ylmethoxy group, which is structurally similar to the arms of tri(pyridin-4-yl)methanol, likely contributes to the formation of a framework capable of gas uptake.
The Zn(II) MOF with 4-hydroxypyridine-2,6-dicarboxylic acid, while not a tripodal ligand, demonstrates that pyridyl-based ligands with hydroxyl functionalities can readily form crystalline frameworks.[8]
Expert Insights: The general trend observed in the broader field of MOF chemistry is that rigid and extended ligands are more likely to produce materials with high and permanent porosity.[1] The planarity and pre-organized geometry of TPT favor the formation of robust, open frameworks. The flexibility of tri(pyridin-4-yl)methanol, while potentially leading to interesting structural dynamics, presents a greater challenge in achieving high surface areas due to the increased likelihood of framework interpenetration.
Experimental Protocols: A Guide to Synthesis and Characterization
To empower researchers in this area, we provide detailed, self-validating protocols for the synthesis of a representative pyridyl-based MOF and for the crucial characterization of its porosity.
Solvothermal Synthesis of a Pyridyl-Based MOF
This protocol is a generalized procedure that can be adapted for both tri(pyridin-4-yl)methanol and TPT ligands with appropriate adjustments to stoichiometry and solvent systems. The following is a representative synthesis of a cobalt-based MOF with a pyridyl-containing ligand.[7][9]
Materials:
Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)
5-(pyridin-4-ylmethoxy)-isophthalic acid (H₂L) (as a representative flexible pyridyl ligand)
4,4′-azopyridine (azpy) (as a secondary linker)
N,N-Dimethylformamide (DMF)
Ethanol
Procedure:
In a 20 mL glass vial, combine Co(NO₃)₂·6H₂O (0.058 g, 0.2 mmol), H₂L (0.054 g, 0.2 mmol), and azpy (0.018 g, 0.1 mmol).
Add a solvent mixture of DMF (8 mL) and ethanol (2 mL) to the vial.
Seal the vial tightly.
Place the sealed vial in a programmable oven and heat to 100°C for 72 hours.
After the reaction is complete, allow the oven to cool slowly to room temperature.
Collect the resulting crystals by filtration.
Wash the crystals thoroughly with fresh DMF to remove any unreacted starting materials.
Dry the crystals under vacuum.
Caption: Solvothermal synthesis workflow for a representative pyridyl-based MOF.
Porosity Characterization: N₂ Sorption and BET Analysis
Accurate determination of the surface area and pore volume is critical for evaluating the potential of a MOF for applications such as drug delivery. Nitrogen sorption at 77 K is the standard technique for this characterization.[9][10]
Instrumentation:
Volumetric gas adsorption analyzer
Procedure:
Sample Activation: Accurately weigh approximately 50-100 mg of the synthesized MOF into a sample tube. Activate the sample by heating it under a high vacuum (e.g., at 150°C for several hours) to remove any guest molecules from the pores. The specific activation temperature and time should be optimized for each new MOF to ensure complete solvent removal without causing framework collapse.
Analysis: After activation, cool the sample to room temperature and transfer it to the analysis port of the gas adsorption analyzer.
Measurement: Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature) over a range of relative pressures (P/P₀) from approximately 10⁻⁶ to 1.
Data Analysis: Use the collected adsorption isotherm to calculate the BET surface area, typically using data points in the relative pressure range of 0.05 to 0.3. The total pore volume is often estimated from the amount of nitrogen adsorbed at a relative pressure close to 1 (e.g., P/P₀ = 0.99).[10]
Caption: Workflow for porosity analysis using N₂ sorption.
Conclusion and Future Outlook
The choice between a flexible ligand like tri(pyridin-4-yl)methanol and a rigid ligand like TPT has profound implications for the resulting MOF architecture and porosity. While TPT has a proven track record in the synthesis of highly porous materials due to its pre-organized, rigid structure, the potential of flexible ligands should not be dismissed. The conformational freedom of ligands like tri(pyridin-4-yl)methanol could be harnessed to create "smart" materials with dynamic porosity, which could be highly advantageous for controlled drug release applications.
To fully unlock the potential of tri(pyridin-4-yl)methanol and similar flexible tripodal ligands, further research is needed to systematically investigate the impact of synthesis conditions on framework topology and to develop strategies to prevent interpenetration. The protocols and comparative insights provided in this guide offer a solid foundation for researchers to embark on this exciting avenue of MOF design and to develop the next generation of porous materials for advanced biomedical applications.
References
An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. PMC. [Link]
The Selective CO 2 Adsorption and Photothermal Conversion Study of an Azo-Based Cobalt-MOF Material. MDPI. [Link]
Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. Dalton Transactions (RSC Publishing). [Link]
Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. 960化工网. [Link]
Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions (RSC Publishing). [Link]
MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. [Link]
Solvothermal synthesis and characterization of novel [Ni(ii)(Tpy)(Pydc)]·2H2O metal–organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution. RSC Publishing. [Link]
Understanding N2 Adsorption Desorption Isotherms and BET Analysis | Universal Lab Blog. [Link]
How we measure and ensure the high quality of our MOFs - Blog. [Link]
A porous framework based on tetrakis(4-pyridyloxymethyl)methane fine-tuned by metal ions: synthesis, crystal structures and adsorption properties. New Journal of Chemistry (RSC Publishing). [Link]
Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands | Request PDF. ResearchGate. [Link]
Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. PubMed. [Link]
N2 Adsorption and Desorption (Brunauer-Emmett-Teller, BET). [Link]
One‐dimensional metal–organic frameworks built by coordinating 2,4,6‐tris(4‐pyridyl)‐1,3,5‐triazine linker with copp. SciSpace. [Link]
Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. [Link]
Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. PubMed. [Link]
Screening the Specific Surface Area for Metal-Organic Frameworks by Cataluminescence. [Link]
Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying the unique selective CO2 gas adsorption and Magnetic properties† | Request PDF. ResearchGate. [Link]
Adsorption of Nitrogen on Mn(II) Metal-Organic Framework Nanoparticles. DergiPark. [Link]
Nitrogen Sorption Measurements and Thermal Analysis Techniques. ResearchGate. [Link]
BET specific surface area and pore structure of MOFs determined by hydrogen adsorption at 20 K. PubMed. [Link]
A Porous Cobalt (II) Metal–Organic Framework with Highly Efficient Electrocatalytic Activity for the Oxygen Evolution Reaction. MDPI. [Link]
An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. PubMed Central. [Link]
Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions (RSC Publishing). [Link]
Four Mixed-Ligand Zn(II) Three-Dimensional Metal-Organic Frameworks: Synthesis, Structural Diversity, and Photoluminescent Property. MDPI. [Link]
Preparation and evaluation of Zn2(BDC)2(DABCO) MOF-hydroxyapatite nanocomposite to remove tetracycline from aqueous solution. Nanomedicine Research Journal. [Link]
Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying unique selective CO2 gas adsorption and magnetic properties. CrystEngComm (RSC Publishing). [Link]
Ancillary ligand-assisted structural diversity of six new MOFs with 5-(4-carboxybenzoylamino)-isophthalic acid: Syntheses, crystal structures and photoluminescence properties. HKMU Scholars. [Link]
Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying unique selective CO2 gas adsorption and magnetic properties. R Discovery. [Link]
Personal protective equipment for handling Tri(pyridin-4-yl)methanol
Executive Summary: The Safety Profile Tri(pyridin-4-yl)methanol (TPM) is a tripodal ligand frequently used in the synthesis of Metal-Organic Frameworks (MOFs) and Supramolecular Organic Frameworks (SOFs). While often han...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Safety Profile
Tri(pyridin-4-yl)methanol (TPM) is a tripodal ligand frequently used in the synthesis of Metal-Organic Frameworks (MOFs) and Supramolecular Organic Frameworks (SOFs). While often handled as a solid powder, its pyridine-based structure dictates specific hazards—primarily irritation to mucous membranes and potential permeation risks when in solution.
Critical Control: Do not handle outside a certified fume hood.
PPE Baseline: Nitrile gloves (double-layered for solutions), Chemical Splash Goggles (ANSI Z87.1+), and Lab Coat.
Hazard Analysis & Causality
To select the right PPE, we must understand the mechanism of the hazard. We do not simply follow rules; we counter specific chemical behaviors.[1][2][3][4][5][6]
The "Pyridine Effect"
TPM consists of three pyridine rings attached to a central methanol carbon.
Basicity & Irritation: The pyridine nitrogen atoms act as weak bases. Upon contact with skin moisture or mucous membranes, they can raise local pH, leading to immediate irritation (H315) and potential corneal damage (H319).
Permeation Dynamics: While TPM is a solid (melting point >200°C), it is often dissolved in Chloroform, Methanol, or DMF for reactions. Pyridine derivatives are notorious for permeating standard nitrile gloves rapidly when in solution. Your PPE choice must change based on the state of matter.
Quantitative Hazard Data (GHS)
Code
Hazard Statement
Trigger
H315
Causes skin irritation
Contact with powder or solution.
H319
Causes serious eye irritation
Dust generation or splash.
H335
May cause respiratory irritation
Inhalation of dust during weighing.
Personal Protective Equipment (PPE) Protocol
This protocol uses a Layered Defense Strategy . Each item is selected to cover the failure mode of the previous layer.
Why: Safety glasses are insufficient. Pyridine derivatives are fine powders that can drift around side-shields. If a solution splashes, the basic nature of the compound requires a sealed environment to prevent ocular alkali burns.
Standard: ANSI Z87.1 (US) or EN 166 (EU).
B. Hand Protection (The Critical Variable)
Glove selection depends entirely on the solvent used, as TPM itself is a solid.